molecular formula C20H28N2OS B4164010 N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea

N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B4164010
M. Wt: 344.5 g/mol
InChI Key: RTWUTLXFUVYFIW-UHFFFAOYSA-N
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Description

N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as AETU, is a thiourea derivative that has been synthesized for its potential applications in scientific research. AETU has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea involves binding to the active site of PTPs, thereby preventing their enzymatic activity. This leads to the modulation of cellular signaling pathways that are regulated by PTPs.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea is its selectivity for certain PTPs, which allows for targeted inhibition of specific signaling pathways. However, N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea's efficacy and toxicity in vivo have not been fully characterized, which limits its potential for clinical applications.

Future Directions

Further research is needed to fully characterize the efficacy and toxicity of N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea in vivo. Additionally, the development of more potent and selective PTP inhibitors based on the structure of N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea is an area of ongoing investigation. Finally, the potential applications of N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea in the treatment of neurological disorders warrant further exploration.

Scientific Research Applications

N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in regulating cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer and diabetes. N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to selectively inhibit certain PTPs, making it a promising compound for the development of targeted therapies.

properties

IUPAC Name

1-(1-adamantyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2OS/c1-23-18-4-2-14(3-5-18)6-7-21-19(24)22-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWUTLXFUVYFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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